![molecular formula C10H15N B094796 N-Isopropylbenzylamine CAS No. 102-97-6](/img/structure/B94796.png)
N-Isopropylbenzylamine
Overview
Description
N-Isopropylbenzylamine is a chemical compound that has garnered attention in various fields of research and industry. It is an organic base and an important raw material for organic synthesis. This compound is structurally similar to methamphetamine, which has led to its use as a substitute or diluent in illicit drug manufacturing .
Mechanism of Action
Target of Action
It is known to interact with neuronal nitric oxide synthase (nNOS), a key enzyme involved in the production of nitric oxide .
Mode of Action
N-Isopropylbenzylamine time- and concentration-dependently facilitates the expression of neuronal nitric oxide synthase (nNOS), and increases intracellular nitric oxide (NO) in SN4741 cells . Nitric oxide is a crucial signaling molecule involved in many physiological and pathological processes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide signaling pathway. By increasing the expression of nNOS, this compound enhances the production of nitric oxide, a key signaling molecule that plays a role in various cellular functions .
Pharmacokinetics
Given its structural similarity to methamphetamine, it may share similar adme properties .
Result of Action
The increase in nitric oxide production due to this compound’s action can lead to various cellular effects. Nitric oxide is a versatile player in the regulation of cellular functions and physiological processes. Excessive nitric oxide production can lead to toxicity .
Biochemical Analysis
Biochemical Properties
N-Isopropylbenzylamine has been shown to form amine adducts with magnesocene at ambient temperature in toluene . This suggests that it can interact with certain enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
It has been associated with side effects such as headaches and confusion . In vitro toxicity of this compound and its toxicity-related targets were investigated in SN4741, SH-SY5Y or PC12 cell lines that model neurons .
Molecular Mechanism
It is known to mimic methamphetamine, suggesting that it may bind to similar targets and influence similar pathways .
Temporal Effects in Laboratory Settings
It is known that it has been used to adulterate methamphetamine, suggesting that it may have similar stability properties .
Dosage Effects in Animal Models
It is known to mimic methamphetamine, suggesting that it may have similar dosage effects .
Metabolic Pathways
It is known to mimic methamphetamine, suggesting that it may be involved in similar metabolic pathways .
Transport and Distribution
It is known to mimic methamphetamine, suggesting that it may have similar transport and distribution properties .
Subcellular Localization
It is known to mimic methamphetamine, suggesting that it may have similar localization properties .
Preparation Methods
N-Isopropylbenzylamine can be synthesized through several methods:
Reductive Amination: This method involves the reaction of benzylamine with acetone in the presence of a reducing agent such as sodium borohydride.
Reduction of N-Isopropylbenzamide: This method involves the reduction of N-isopropylbenzamide using a suitable reducing agent.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-Isopropylbenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in substitution reactions where the isopropyl or benzyl groups are replaced by other functional groups.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
N-Isopropylbenzylamine serves as a crucial intermediate in the synthesis of various organic compounds. Its unique molecular structure allows it to participate in several chemical reactions, making it a versatile building block in organic chemistry.
- Reactivity : The compound's amine functional group enables it to engage in nucleophilic substitution reactions, which are essential for creating complex molecular structures. It can also undergo N-alkylation reactions to form secondary and tertiary amines, frequently utilized in the design of active pharmaceutical ingredients (APIs) .
- Applications : It is particularly valuable in the synthesis of:
Pharmaceutical Applications
This compound has garnered attention for its potential roles in drug development and synthesis.
- Precursor for Drug Synthesis : This compound is employed as a precursor in the production of various pharmaceuticals, including those targeting cardiovascular diseases and neurological disorders. Its reactivity allows for the incorporation of diverse functional groups into drug molecules, enhancing their therapeutic efficacy .
- Pharmacological Properties : Research indicates that this compound may exhibit potential pharmacological activities, although these are still under investigation. Its ability to modify existing drug molecules could improve their pharmacokinetic profiles .
Toxicological Studies
The abuse potential of this compound has been a subject of research due to its structural similarity to methamphetamine.
- Abuse Potential : Studies have shown that this compound can induce conditioned place preference in animal models, suggesting it may have reinforcing effects similar to methamphetamine but with lower potency . This raises concerns about its potential for abuse when used as a substitute for methamphetamine.
- Toxicity Mechanisms : Toxicological studies have revealed that this compound can increase intracellular nitric oxide levels through the activation of neuronal nitric oxide synthase (nNOS). This mechanism is associated with cytotoxic effects observed in neuronal cell lines . The compound's toxicity appears dose-dependent, with significant cell death occurring at concentrations around 1-3 mM .
Forensic Applications
Due to its illicit use as an adulterant in methamphetamine production, this compound has been studied for its detection and quantification in forensic samples.
- Analytical Methods : A modified liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed for the simultaneous determination of methamphetamine and this compound in forensic contexts. This method enhances the ability to identify and quantify these substances in seized drug samples .
Summary Table of Applications
Application Area | Description |
---|---|
Organic Synthesis | Intermediate for synthesizing complex organic compounds; involved in nucleophilic substitutions. |
Pharmaceutical | Precursor for various drugs; potential pharmacophore; modifies drug properties for better efficacy. |
Toxicology | Investigated for abuse potential; induces toxicity through nitric oxide pathways. |
Forensics | Analytical detection methods developed for forensic analysis of illicit drugs. |
Comparison with Similar Compounds
N-Isopropylbenzylamine is similar to several other compounds, including:
Methamphetamine: Both compounds have similar physical properties and appearance, but this compound does not have the same stimulant effects.
N-Benzylmethylamine: Another compound used in organic synthesis with similar structural features.
N-Ethylbenzylamine: Similar in structure and used in similar applications.
This compound is unique due to its specific use as a substitute for methamphetamine in illicit drug manufacturing and its role in increasing nitric oxide levels, which is not a common feature among similar compounds .
Biological Activity
N-Isopropylbenzylamine (N-ipb) is a structural isomer of methamphetamine (METH), sharing similar physical properties and psychoactive effects. Its biological activity has garnered attention due to its potential use as a substitute for METH in illicit drug markets. This article reviews the biological activity of N-ipb, focusing on its effects in behavioral studies, pharmacological profiles, and toxicological assessments.
Conditioned Place Preference (CPP) and Locomotor Activity
Recent studies have demonstrated that N-ipb can induce conditioned place preference (CPP) in animal models, suggesting its reinforcing properties. In a study involving mice, N-ipb at a dose of 3 mg·kg significantly induced CPP, comparable to METH at 1 mg·kg . This indicates that N-ipb may possess abuse potential, although it is considered less potent than METH.
Table 1: Summary of CPP and Locomotor Activity Findings
Compound | Dose (mg·kg) | CPP Induction | Locomotor Activity Increase |
---|---|---|---|
This compound | 3 | Yes | Yes (at 10 mg·kg) |
Methamphetamine | 1 | Yes | Yes |
In terms of locomotor activity, acute treatment with 10 mg·kg of N-ipb resulted in significant increases compared to saline controls, while chronic administration showed delayed sensitization effects . This pattern suggests that N-ipb has the potential to induce psychomotor stimulation but with a lower efficacy than METH.
Toxicological Effects
The cytotoxicity of N-ipb has been investigated in various neuronal cell lines. A study reported that N-ipb caused cell death with IC values ranging from 1 to 3 mM in SN4741, SH-SY5Y, and PC12 cell lines . The mechanism underlying this toxicity appears to involve the facilitation of neuronal nitric oxide synthase (nNOS) expression and increased intracellular nitric oxide (NO) levels. Inhibition of nNOS significantly mitigated the toxic effects of N-ipb, highlighting a potential target for therapeutic intervention .
Table 2: Toxicity Assessment Results
Cell Line | IC (mM) | Mechanism of Action |
---|---|---|
SN4741 | 1-3 | Increased nNOS expression and NO levels |
SH-SY5Y | 1-3 | Increased nNOS expression and NO levels |
PC12 | 1-3 | Increased nNOS expression and NO levels |
Comparative Studies with Methamphetamine
N-ipb's reinforcing effectiveness is notably lower than that of METH. Behavioral economic analyses have shown that the demand elasticity for N-ipb is less favorable compared to METH, indicating a reduced potential for abuse . However, both compounds exhibit similar behavioral effects at certain dosages, suggesting overlapping mechanisms of action.
Self-Administration Studies
In self-administration paradigms, rats were trained to self-administer N-ipb at a dose of 1 mg·kg, demonstrating its ability to function as a reinforcer. The response curve exhibited an inverted U-shape, characteristic of many psychoactive substances . This finding further supports the notion that while N-ipb has abuse potential, it operates within a different efficacy profile compared to traditional stimulants like METH.
Properties
IUPAC Name |
N-benzylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBKPDDZTNUNNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059265 | |
Record name | Benzenemethanamine, N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102-97-6 | |
Record name | Isopropylbenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Isopropylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Isopropylbenzylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanamine, N-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanamine, N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-isopropylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ISOPROPYLBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67SYC92FNS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is N-Isopropylbenzylamine of interest in forensic science?
A1: this compound shares a similar structure with methamphetamine and can lead to false-positive results in routine drug tests []. Accurate identification is crucial to avoid misidentification in legal cases. Advanced methods like LC-ESI-MS/MS are employed to differentiate this compound from methamphetamine in forensic samples [].
Q2: What is known about the toxicity of this compound?
A3: Research suggests that this compound might exert toxic effects by increasing nitric oxide levels in vitro []. Further studies are needed to fully understand its toxicity profile and potential long-term effects in living organisms.
Q3: Can you describe a specific chemical reaction involving this compound?
A4: this compound reacts with monoalkylthio- or monoarylthio-substituted cyclopropenium salts to yield 1-alkyl- or 1-aryl-2-phenylpyrroles []. This reaction proceeds through a proposed mechanism involving intramolecular hydrogen abstraction via vinylcarbene intermediates [].
Q4: What interesting structural features are observed in magnesocene adducts of this compound?
A5: In the solid-state structure of the magnesocene adduct of this compound (Cp2Mg(NH(CH(CH3)2)(CH2C6H5))), the hydrogen atoms of the coordinated amine nitrogen engage in intramolecular and intermolecular hydrogen bonding with the eta2-cyclopentadienyl ligand []. This observation offers insights into the mechanism of cyclopentadiene elimination from metal cyclopentadienyl compounds during chemical vapor deposition processes [].
Q5: How can the Simon reaction be modified to distinguish between methamphetamine and this compound?
A7: While both compounds produce a blue color in the conventional Simon reaction, adding di-tert-butyl dicarbonate (t-Boc) reagent leads to distinct color changes. Methamphetamine transitions to purple, while this compound remains blue, allowing for their differentiation [].
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